
ARV-771
Descripción general
Descripción
ARV-771 is a proteolysis-targeting chimera (PROTAC) designed to degrade bromodomain and extra-terminal (BET) proteins, including BRD2, BRD3, and BRD3. It consists of a JQ1-based BET inhibitor linked to a von Hippel-Lindau (VHL) E3 ligase ligand, enabling targeted ubiquitination and proteasomal degradation of BET proteins . This compound exhibits nanomolar-range degradation potency (DC50 < 5 nM in 22Rv1 prostate cancer cells) and effectively suppresses oncogenic signaling pathways, such as androgen receptor (AR) and c-MYC, in castration-resistant prostate cancer (CRPC) . In vivo studies demonstrate tumor regression in CRPC xenograft models with subcutaneous administration (10 mg/kg) .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: ARV-771 se sintetiza mediante un proceso de múltiples pasos que implica el acoplamiento de un ligando para proteínas BET con un ligando para la ligasa de ubiquitina E3 de von Hippel-Lindau (VHL). La síntesis suele implicar los siguientes pasos:
- Síntesis del ligando BET.
- Síntesis del ligando VHL.
- Acoplamiento del ligando BET y el ligando VHL a través de un enlace.
Métodos de producción industrial: La producción industrial de this compound implica la optimización de la ruta sintética para la producción a gran escala. Esto incluye garantizar un alto rendimiento y pureza del producto final. El proceso puede implicar:
- Uso de reactivos de acoplamiento de alta eficiencia.
- Optimización de las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción.
- Técnicas de purificación como la cromatografía para obtener el producto final con alta pureza .
Análisis De Reacciones Químicas
Folate Conjugation for Targeted Delivery
To enhance cancer-cell specificity, ARV-771 is conjugated to folate via a cleavable ester bond. The azide group on this compound reacts with an alkyne-modified folate derivative under CuAAC conditions .
Efficacy Data:
- Folate-ARV-771 degrades BRD4 in HeLa cells at 10 nM (comparable to unmodified this compound) .
- Minimal BRD4 degradation in noncancerous cells (IC50 >1 μM vs. 166 nM in cancer cells) .
Prodrug Activation via Tetrazine Chemistry
A prodrug strategy employs a trans-cyclooctene (TCO)-modified this compound, which undergoes bioorthogonal "click-and-release" with tetrazine to activate the PROTAC .
Reaction:
Advantages:
- Reduces off-target effects by limiting activation to tetrazine-rich tumor microenvironments.
- Achieves rapid release (t1/2 <1 min) due to high second-order rate constants (~10⁴ M⁻¹s⁻¹) .
Pre-Fusion with VHL Protein
Pre-incubating this compound with VHL protein enhances BRD4 degradation efficiency by bypassing the need for intracellular E3 ligase recruitment. The PROTAC-VHL complex is encapsulated in lipid nanoparticles (LNPs) for delivery .
Parameter | Free this compound | Pre-Fused this compound |
---|---|---|
BRD4 Degradation (24h) | 20% at 50 nM | >90% at 50 nM |
DC50 (BRD4) | ~100 nM | <10 nM |
Mechanism: Pre-fusion converts the PROTAC system from a three-component (POI-PROTAC-E3 ligase) to a two-component interaction, improving degradation kinetics .
Ubiquitination and Degradation Mechanism
This compound induces BET protein ubiquitination by bridging BRD2/3/4 and VHL E3 ligase, leading to proteasomal degradation. Key steps include:
- Binding: this compound’s BET ligand engages BRD4 (Kd <1 nM) .
- Recruitment: VHL ligand recruits the E3 ligase complex (VHL-Elongin B/C-Cul2-Rbx1) .
- Ubiquitination: Lysine residues on BRD4 are polyubiquitinated, marking it for proteasomal degradation .
Key Data:
- DC50 (BRD4 degradation) <5 nM in 22Rv1 prostate cancer cells .
- Reduces c-MYC levels (IC50 <1 nM) and induces apoptosis via PARP cleavage .
Stability and Modifications
This compound’s ester-linked folate conjugate (folate-ARV-771N) shows reduced efficacy compared to cleavable variants, highlighting the importance of linker chemistry . Stereochemistry is critical: the diastereomer ARV-766 (inverted hydroxyproline configuration) lacks VHL binding and degradation activity .
Aplicaciones Científicas De Investigación
Prostate Cancer
In preclinical studies, ARV-771 has demonstrated significant efficacy against CRPC. It has been shown to:
- Suppress androgen receptor signaling : Unlike traditional BET inhibitors, this compound reduces both androgen receptor levels and activity, leading to tumor regression in CRPC xenograft models .
- Induce apoptosis : Studies indicated that this compound triggers substantial apoptosis in prostate cancer cell lines, as evidenced by poly (ADP-ribose) polymerase (PARP) cleavage .
- Overcome resistance : Research suggests that this compound can maintain efficacy even in models resistant to other treatments, highlighting its potential as a novel therapeutic agent .
Hepatocellular Carcinoma
This compound's application extends to hepatocellular carcinoma, where it has been found to:
- Inhibit cell viability : In vitro studies showed that this compound significantly reduces the viability of hepatocellular carcinoma cells by inducing cell cycle arrest and apoptosis .
- Synergistic effects with other drugs : The combination of this compound with sorafenib, a multi-kinase inhibitor used for advanced liver cancer treatment, resulted in enhanced antitumor effects compared to either agent alone .
- Downregulate deubiquitinases : this compound was shown to inhibit multiple non-proteasomal deubiquitinases, which play critical roles in cancer progression .
Case Studies and Research Findings
Resistance Mechanisms
Despite its promising applications, resistance to this compound can occur, particularly in multiple myeloma and other cancers. Key findings include:
- Upregulation of ABCB1 : Resistance mechanisms have been linked to the upregulation of ABCB1 expression, which affects drug transport and efficacy .
- CRISPR/Cas9 studies : Investigations using CRISPR technology revealed specific genes associated with resistance pathways, providing insights into potential combination therapies that could enhance sensitivity to this compound .
Mecanismo De Acción
ARV-771 ejerce sus efectos induciendo la degradación de las proteínas BET a través del sistema ubiquitina-proteasoma. El compuesto consta de dos ligandos: uno que se une a las proteínas BET y otro que recluta la ligasa de ubiquitina E3 VHL. Tras unirse a las proteínas BET, this compound facilita su ubiquitinación y posterior degradación por el proteasoma. Esto lleva a la regulación a la baja de los niveles de proteínas BET, lo que resulta en la inhibición de la expresión génica y la supresión de la proliferación de células cancerosas .
Comparación Con Compuestos Similares
BET Inhibitors vs. PROTACs
JQ1 (BET Inhibitor):
- Mechanism: Competitively binds BET bromodomains, blocking transcriptional activation of oncogenes (e.g., c-MYC) .
- Limitations: Transient inhibition requires sustained dosing; resistance emerges due to compensatory pathways .
- Comparison: ARV-771 degrades BET proteins, leading to prolonged suppression of c-MYC (IC50 < 1 nM vs. JQ1’s IC50 ~10 nM) and AR splice variants (e.g., AR-V7) . In CRPC models, this compound achieves tumor regression, whereas JQ1 only delays growth .
OTX015 (BET Inhibitor):
- Comparison: this compound suppresses tumor growth by 80% in 22Rv1 xenografts, outperforming OTX015’s partial inhibition .
PROTAC-Based BET Degraders
MZ1:
- Target Selectivity: Preferentially degrades BRD4 over BRD2/3 .
- Efficacy in TNBC: In MDA-MB-231 (KRAS G13D mutant) cells, MZ1 shows lower IC50 (0.11 µM) than this compound in migration assays, but this compound exhibits broader anti-proliferative effects across cell lines .
dBET1:
- Mechanism: Links JQ1 to a cereblon (CRBN) E3 ligase ligand .
- Comparison: this compound’s VHL-based degradation achieves deeper c-MYC suppression (76% reduction in tumors) compared to CRBN-based dBET1 in hematologic models .
Targeted Delivery Derivatives
PSMA-ARV-771:
- Design: Conjugates this compound with a prostate-specific membrane antigen (PSMA) ligand .
- Efficacy: Retains BRD4 degradation in PSMA+ prostate cancer cells (VCaP, LNCaP) while sparing PSMA-low normal cells (HEK-293T) .
Folate-ARV-771:
- Specificity: Folate receptor (FOLR1)-dependent degradation reduces off-target effects in non-cancerous cells (IC50 >10 µM in HFF-1 fibroblasts vs. 1.1 µM for this compound) .
Key Data Tables
Table 1: In Vitro and In Vivo Efficacy of this compound vs. BET Inhibitors
Table 2: PROTAC Comparison in Solid Tumors
Synergistic Combinations
- This compound + Romidepsin (HDAC Inhibitor): Reduces ESCC tumor volume by 50% at half-doses (15 mg/kg this compound + 0.75 mg/kg Romidepsin) via dual epigenetic disruption .
- This compound + Ibrutinib/Venetoclax: Induces apoptosis in mantle cell lymphoma (MCL) through complementary BCL2 and BET targeting .
Actividad Biológica
ARV-771 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade bromodomain and extra-terminal domain (BET) proteins, particularly in the context of cancer therapy. Its biological activity has been extensively studied, particularly concerning its effects on castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma (HCC). This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
This compound operates by inducing the degradation of BET proteins, which play a crucial role in regulating gene expression associated with tumor growth and survival. The compound recruits E3 ligases to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins.
- Target Proteins : Primarily BRD2, BRD3, and BRD4.
- E3 Ligase Involvement : Utilizes Von Hippel Lindau (VHL) E3 ligase for the degradation process.
Efficacy in Prostate Cancer
This compound has shown significant promise in treating CRPC, particularly in models resistant to conventional therapies like enzalutamide.
Key Findings:
- Induction of Apoptosis : Treatment with this compound resulted in substantial cleavage of poly (ADP-ribose) polymerase (PARP), indicating apoptosis in 22Rv1 cell lines .
- Tumor Regression : In vivo studies demonstrated that daily subcutaneous administration of this compound at 10 mg/kg led to a significant reduction in tumor size and downregulation of AR-V7 levels in xenograft models .
- Cell Viability : this compound exhibited potent antiproliferative effects with DC50 values less than 5 nM across various CRPC cell lines, including VCaP and LnCaP95 .
Efficacy in Hepatocellular Carcinoma
Recent studies have also explored the effects of this compound on HCC, revealing its potential as an anticancer agent.
Key Findings:
- Cell Cycle Arrest and Apoptosis : this compound treatment led to cell cycle arrest and apoptosis in HCC cells, with significant downregulation of non-proteasomal deubiquitinases implicated in cancer progression .
- Combination Therapy : When combined with sorafenib, a standard treatment for advanced HCC, this compound synergistically inhibited cell proliferation .
Table 1: Summary of Biological Activity of this compound
Study Focus | Cell Lines | Dose/Concentration | Key Findings |
---|---|---|---|
Prostate Cancer | 22Rv1, VCaP | 10 mg/kg (in vivo) | Induces PARP cleavage; tumor regression observed |
LnCaP95 | <5 nM (in vitro) | Potent degradation of BET proteins | |
Hepatocellular Carcinoma | HepG2, HCCLM3 | 0.25 - 0.5 μM | Induces cell cycle arrest; downregulates DUBs |
Hep3B | Various | Synergistic effect with sorafenib |
Case Studies
- Castration-Resistant Prostate Cancer :
- Hepatocellular Carcinoma :
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of ARV-771 in degrading BET proteins?
this compound is a PROTAC (proteolysis-targeting chimera) that recruits the E3 ubiquitin ligase VHL to BET proteins (BRD2/3/4), facilitating their ubiquitination and proteasomal degradation. This mechanism bypasses the need for direct enzymatic inhibition and catalytically disrupts BET-mediated transcriptional programs. Experimental validation includes measuring DC50 values (<5 nM in CRPC models) and downstream effects on c-MYC and AR-V7 suppression .
Q. How do researchers determine effective in vitro and in vivo concentrations of this compound?
- In vitro : Titrate concentrations (e.g., 0.01–2 µM) across cell lines (e.g., HepG2, 22Rv1) and assess viability via MTT assays or apoptosis markers (e.g., PARP cleavage, caspase-3 activation). Effective concentrations vary by cell type; for example, 0.25 µM in Hep3B vs. 0.5 µM in HCCLM3 .
- In vivo : Use subcutaneous dosing (e.g., 20 mg/kg every other day in Nu/Nu mice) and monitor tumor volume/weight. Validate target engagement via immunohistochemistry (e.g., Ki67 reduction, caspase-3 upregulation) .
Q. What in vivo models are most relevant for studying this compound in castration-resistant prostate cancer (CRPC)?
The 22Rv1 xenograft model (expressing AR-V7 splice variants) is widely used. This compound induces tumor regression by degrading BRD4 (37% reduction) and suppressing c-MYC (76% reduction). Compare efficacy against BET inhibitors (e.g., JQ1) to highlight PROTAC advantages .
Q. How does this compound differ mechanistically from BET inhibitors like JQ1?
Unlike JQ1 (a competitive bromodomain binder), this compound catalytically degrades BET proteins, leading to sustained suppression of oncogenic transcripts (e.g., c-MYC, AR-V7). At 300 nM, this compound induces PARP cleavage and caspase-3/7 activation, showing ~10x greater anti-proliferative activity than JQ1 in CRPC models .
Advanced Research Questions
Q. How can researchers optimize this compound delivery to enhance tumor-specific degradation?
- Pre-complexation with E3 ligases : Pre-incubate this compound with VHL to form a binary complex, then encapsulate in lipid nanoparticles (LNPs). This reduces DC50 from 100 nM (free this compound) to 25 nM in HeLa cells .
- Tissue-specific targeting : Engineer PSMA-guided this compound for prostate cancer. PSMA-ARV-771 shows comparable BRD4 degradation in PSMA<sup>+</sup> cells (VCaP, LNCaP) but reduced activity in PSMA<sup>−</sup> cells (DU145) .
Q. What experimental designs address contradictory findings in this compound-induced apoptosis across cancer types?
- Tissue-specific assays : Use flow cytometry (Annexin V/PI staining) and Western blotting (PARP, Bcl-2) in diverse models (e.g., HepG2 for HCC, 22Rv1 for CRPC). Note that Hep3B shows higher apoptosis (39% at 2 µM) than HepG2 (28%) due to differential Bcl-XL regulation .
- Multi-omics integration : Combine RNA-seq (TCF4/SOX2 modulation) with proteomics (Proteome Profiler arrays) to identify context-dependent resistance pathways .
Q. How can single-cell RNA-seq (scRNA-seq) elucidate resistance mechanisms to this compound?
- Multiplexed scRNA-seq : Treat NSCLC lines (e.g., A549) with this compound and demultiplex using mitochondrial variants (mitoSplitter). Cluster cells by transcriptional profiles to identify resistant subpopulations with enriched pathways (e.g., RAS/MAPK) .
- GSEA analysis : Compare this compound-sensitive vs. resistant cells for gene set enrichment in BET-dependent pathways (e.g., MYC, cell cycle) .
Q. What proteomic strategies quantify this compound's impact on cancer-related protein networks?
- Oncology-focused arrays : Use Proteome Profiler Oncology XL to track 34+ proteins (e.g., BCL-xL, EGFR, survivin) in TNBC models. This compound downregulates pro-survival (BCL-xL) and upregulates pro-apoptotic (cleaved caspase-3) markers .
- Time-course Western blotting : Monitor BET protein degradation kinetics (e.g., BRD4 half-life <6 hours in pre-complexed this compound vs. 24 hours for free drug) .
Q. How do researchers validate this compound-induced protein-protein interactions (PPIs) in live cells?
- SPPIER assay : Fuse HO-Tag3/6 to VHL and BRD4(1). This compound induces EGFP droplet formation, confirming VHL-BRD4 interaction. Use negative controls (non-targeting bifunctional molecules) to confirm specificity .
Q. What combinatorial strategies enhance this compound efficacy in resistant tumors?
- Synergy screens : Pair this compound with BRAF/MEK inhibitors in MM models. Triple therapy (this compound + dabrafenib + trametinib) achieves p<0.0001 significance in growth inhibition .
- Immune checkpoint modulation : Co-administer with anti-PD-1 to exploit BET degradation-induced immunogenic cell death (hypothesis based on TCF4/BRD4 crosstalk) .
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H60ClN9O7S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)54-37(45-57-56-31(5)59(45)48)23-39(61)51-18-21-65-19-9-20-66-25-40(62)55-44(49(6,7)8)47(64)58-24-36(60)22-38(58)46(63)53-28(2)32-10-12-34(13-11-32)43-29(3)52-26-67-43/h10-17,26,28,36-38,44,60H,9,18-25H2,1-8H3,(H,51,61)(H,53,63)(H,55,62)/t28-,36+,37-,38-,44+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOGZKGXGLHDGS-QQRWPDCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H60ClN9O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.